molecular formula C18H26N4O2 B12760861 Pracinostat metabolite M1 CAS No. 929017-34-5

Pracinostat metabolite M1

Cat. No.: B12760861
CAS No.: 929017-34-5
M. Wt: 330.4 g/mol
InChI Key: ADLOOPCDYMHBCL-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pracinostat metabolite M1 is a key biotransformation product of Pracinostat (SB939), an orally bioavailable, hydroxamic acid-based histone deacetylase (HDAC) inhibitor . As a metabolite, M1 is crucial for comprehensive pharmacological and toxicological studies, particularly in understanding the full pharmacokinetic profile, metabolic pathways, and elimination mechanisms of the parent drug in preclinical and clinical research . Pracinostat is a potent pan-HDAC inhibitor that targets Class I, II, and IV HDACs, leading to the accumulation of acetylated histones and other proteins within tumor cells . This action results in chromatin remodeling, transcriptional activation of tumor suppressor genes, cell cycle arrest, and the induction of apoptosis (programmed cell death) . Research on Pracinostat has demonstrated its efficacy and synergy with other agents, such as JAK2/FLT3 inhibitors, in models of acute myeloid leukemia (AML) . Investigating its major metabolites, like M1, is essential for differentiating the activity of the parent drug from its metabolic derivatives and for assessing potential contributions to overall efficacy or safety. This product is intended For Research Use Only and is not to be used for the diagnosis, treatment, or prevention of disease in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

929017-34-5

Molecular Formula

C18H26N4O2

Molecular Weight

330.4 g/mol

IUPAC Name

(E)-3-[2-butyl-1-[2-(ethylamino)ethyl]benzimidazol-5-yl]-N-hydroxyprop-2-enamide

InChI

InChI=1S/C18H26N4O2/c1-3-5-6-17-20-15-13-14(8-10-18(23)21-24)7-9-16(15)22(17)12-11-19-4-2/h7-10,13,19,24H,3-6,11-12H2,1-2H3,(H,21,23)/b10-8+

InChI Key

ADLOOPCDYMHBCL-CSKARUKUSA-N

Isomeric SMILES

CCCCC1=NC2=C(N1CCNCC)C=CC(=C2)/C=C/C(=O)NO

Canonical SMILES

CCCCC1=NC2=C(N1CCNCC)C=CC(=C2)C=CC(=O)NO

Origin of Product

United States

In Vitro Metabolic Profiling and Structural Elucidation of Pracinostat Metabolite M1

Methodological Approaches for In Vitro Metabolite Generation

The generation of metabolites in a laboratory setting is the foundational step in understanding a drug's metabolic fate. This process primarily relies on subcellular fractions of liver tissue, which contain the enzymes responsible for metabolic conversions.

Utilization of Hepatic Microsomal Systems

Liver microsomes are vesicles of the endoplasmic reticulum and are a rich source of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.govnih.gov They are widely used in drug discovery to study Phase I metabolic reactions. nih.govresearchgate.net Human liver microsomes are considered a crucial model for evaluating drug metabolites with a high likelihood of clinical relevance. nih.gov

Human Liver Microsomes (HLM)

Human Liver Microsomes (HLM) are the gold standard for predicting human-specific metabolism. nih.gov Incubating Pracinostat (B612167) with pooled HLM allows researchers to generate the metabolites that are most likely to be formed in humans. This is vital for understanding the drug's primary metabolic pathways and for identifying major metabolites like M1 that may require further pharmacological and toxicological assessment. researchgate.net

Animal Liver Microsomes (e.g., mouse, rat, dog)

To complement data from HLM, liver microsomes from various animal species (e.g., mouse, rat, dog) are also utilized. nih.govevotec.com These studies are essential for several reasons: they help in selecting the appropriate animal species for preclinical toxicology studies by matching metabolic profiles to humans, and they allow for the investigation of interspecies differences in drug metabolism. nih.govunl.edu Comparing the metabolic profile of Pracinostat across different species provides a broader understanding of its biotransformation and can highlight potential variations in metabolic clearance or metabolite formation. evotec.com

Table 1: Application of Hepatic Microsomal Systems in Metabolite Generation

Microsomal System Primary Purpose Rationale
Human Liver Microsomes (HLM) Generate human-relevant metabolites; Predict human metabolic pathways Provides the most clinically relevant data for assessing metabolites likely to be found in patients. nih.gov

| Animal Liver Microsomes (ALM) | Assess interspecies metabolic differences; Aid in preclinical species selection | Helps to understand if animal models are representative of human metabolism and to interpret toxicology data. nih.gov |

Experimental Incubation Conditions and Reaction Optimization

The generation of Pracinostat metabolite M1 in microsomal systems requires carefully optimized experimental conditions. A typical incubation mixture contains the parent drug (Pracinostat), liver microsomes, and a buffer solution (e.g., potassium phosphate) to maintain a physiological pH.

For the metabolic reactions to occur, particularly those mediated by CYP enzymes, a crucial cofactor system is required. This is typically an NADPH-generating system, which may consist of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase. Control incubations are often performed without the NADPH-generating system to confirm that the metabolite formation is indeed enzyme-dependent. evotec.com The reaction is initiated by adding the cofactor system and is carried out in a temperature-controlled environment, usually at 37°C, to mimic physiological conditions. ijper.org The reaction is allowed to proceed for a specific duration, with samples often taken at various time points to monitor the rate of metabolite formation. evotec.com The reaction is then terminated, or "quenched," often by adding a cold organic solvent like acetonitrile (B52724), which precipitates the microsomal proteins and stops all enzymatic activity. ijper.org

Advanced Analytical Techniques for Metabolite Detection and Characterization

Following incubation, the complex mixture containing the parent drug, its metabolites, and microsomal components must be analyzed. Advanced analytical techniques are essential for separating, detecting, and structurally characterizing the generated metabolites.

Applications of High-Performance Liquid Chromatography (HPLC) in Metabolite Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation and quantification of drug metabolites from biological matrices. ijper.org Its high resolving power allows for the effective separation of the parent compound from its various metabolites, even those with minor structural differences.

In a typical setup for analyzing Pracinostat and its metabolites, a reverse-phase (RP) HPLC method is employed. amazonaws.com This involves a stationary phase, such as a C18 column, and a mobile phase consisting of a mixture of an aqueous solvent (e.g., water with a modifier like formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol). ijper.orgamazonaws.commdpi.com A gradient elution, where the proportion of the organic solvent is gradually increased over time, is commonly used to ensure the effective separation of compounds with varying polarities. ijper.orgmdpi.com

Each compound, including Pracinostat and its metabolite M1, interacts differently with the stationary and mobile phases, resulting in a unique elution time, known as the retention time. ijper.org By comparing the retention times of peaks in the chromatogram from the microsomal incubation sample with those of reference standards, initial identification can be made. researchgate.net This separation is a critical prerequisite for subsequent detection and structural elucidation by mass spectrometry (MS). nih.gov

Table 2: Representative HPLC Conditions for Metabolite Separation

Parameter Typical Setting Purpose
Column Reverse-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) Separates compounds based on hydrophobicity. ijper.org
Mobile Phase A 0.1% Formic Acid in Water Aqueous component of the mobile phase. mdpi.com
Mobile Phase B Acetonitrile or Methanol Organic component of the mobile phase. amazonaws.com
Flow Rate 0.2 - 0.8 mL/min Controls the speed of separation. amazonaws.commdpi.com
Elution Mode Gradient Optimizes separation of compounds with a wide range of polarities. ijper.org

| Detection | UV/PDA or Mass Spectrometry (MS) | Detects compounds as they elute from the column. |

Table 3: List of Compounds | Compound Name | | | --- | | Pracinostat | | this compound |

Mass Spectrometric (MS) Methodologies for Metabolite Identification

The identification and structural elucidation of drug metabolites heavily rely on sophisticated analytical techniques, with mass spectrometry playing a pivotal role. The sensitivity and specificity of MS allow for the detection and characterization of metabolites, even at low concentrations, from complex biological matrices.

Electrospray ionization (ESI) is a soft ionization technique that is widely used in the analysis of drug molecules and their metabolites. In the investigation of Pracinostat's metabolism, ESI mass spectrometry was employed to generate gas-phase ions from the liquid phase eluting from a chromatography system. This method is particularly advantageous as it typically produces intact molecular ions (or protonated molecules, [M+H]⁺), which provides the molecular weight of the parent drug and its metabolites. For the analysis of Pracinostat and its metabolites, a mass spectrometer equipped with an electrospray ionization source was utilized to achieve sensitive detection and accurate mass measurement.

Tandem mass spectrometry (MS/MS) is an essential tool for the structural elucidation of metabolites. This technique involves the selection of a specific precursor ion (such as the molecular ion of a metabolite) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a wealth of structural information, creating a "fingerprint" that can be used to identify the molecule and pinpoint the site of metabolic modification. In the case of this compound, MS/MS analysis was instrumental in confirming its structure by analyzing the fragmentation pattern and comparing it to that of the parent drug.

Chromatographic and Spectroscopic Profiling for Metabolite Fingerprinting

To separate Pracinostat from its various metabolites prior to mass spectrometric analysis, high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) is employed. This chromatographic separation is crucial for resolving individual metabolites from the parent drug and from each other, allowing for their distinct detection and characterization. The retention time of each compound provides an additional layer of identification. The combination of liquid chromatography with mass spectrometry (LC-MS) creates a powerful platform for generating a comprehensive metabolic profile, or "fingerprint," of a drug candidate.

Identification and Structural Assignment of this compound

Through in vitro studies utilizing human liver microsomes, a primary site of drug metabolism, several metabolites of Pracinostat were identified. Among these, one metabolite, designated M1, was found to be of significant interest.

Incubation of Pracinostat with human liver microsomes revealed the formation of several metabolic products. doi.org Among these, metabolite M1 was identified as a major biotransformation product. doi.orgresearchgate.net The prominence of M1 in these in vitro systems suggests that the metabolic pathway leading to its formation is a significant route of clearance for Pracinostat in humans.

Detailed structural analysis using mass spectrometry confirmed that metabolite M1 is the N-deethylation product of Pracinostat. doi.orgresearchgate.net This metabolic transformation involves the removal of an ethyl group from the diethylaminoethyl side chain of the Pracinostat molecule. The mass spectrum of M1 showed a protonated molecular ion ([M+H]⁺) at a mass-to-charge ratio (m/z) of 331, which is 28 Da less than that of the parent Pracinostat (m/z 359). This mass difference corresponds to the loss of a C₂H₄ group, consistent with N-deethylation.

Further confirmation of the structure of M1 was obtained through tandem mass spectrometry (MS/MS) analysis. The fragmentation pattern of M1 would be expected to show characteristic losses and fragment ions that are consistent with the proposed N-deethylated structure.

Data Tables

Table 1: Mass Spectrometric Data for this compound

Analyte Precursor Ion (m/z) [M+H]⁺ Biotransformation Mass Shift (Da)
Pracinostat 359 - -

Table 2: Chemical Compounds Mentioned

Compound Name
Pracinostat

Comparative Analysis of M1 Formation Across Different Species

The in vitro metabolic profiling of pracinostat in liver microsomes from various species, including humans, mice, rats, and dogs, has revealed both qualitative similarities and quantitative differences in the formation of its metabolites. researchgate.net A key observation from these comparative studies is that the primary metabolites generated in human liver microsomes are generally also found in the preclinical animal species tested. researchgate.net This suggests a conserved metabolic pathway for pracinostat across these species, which is a crucial factor in the extrapolation of preclinical safety data to humans.

Metabolic stability assessments have indicated that pracinostat is more stable in human and dog liver microsomes compared to those of mice and rats. researchgate.net This variance in stability directly influences the rate and extent of metabolite formation. The formation of metabolite M1, identified as a product of N-de-ethylation, has been observed across all species studied.

A semi-quantitative analysis based on chromatographic data from incubations with liver microsomes highlights these inter-species differences in metabolite production. While the metabolite profiles are qualitatively similar, the relative abundance of each metabolite, including M1, varies among the species.

The following table summarizes the comparative formation of this compound and other major metabolites across different species based on in vitro studies with liver microsomes. The data is presented semi-quantitatively based on the relative peak areas observed in the chromatograms.

Table 1: Comparative Profile of Pracinostat Metabolites in Liver Microsomes

Compound Human Mouse Rat Dog
Pracinostat (Parent) Major Major Major Major
Metabolite M1 Present Present Present Present
Metabolite M2 Present Major Minor Minor
Metabolite M3 Minor Minor Major Minor
Metabolite M5 Present Present Present Present
Metabolite M6 Minor Minor Present Minor

Data derived from qualitative analysis of chromatograms from Jayaraman et al. (2011). researchgate.net

Enzymatic Pathways Governing the Formation of Pracinostat Metabolite M1

Cytochrome P450 (CYP) Isoform Involvement in Pracinostat (B612167) Metabolism

In studies with human liver microsomes, the formation of various metabolites has been observed, with M1 being a notable product. The table below summarizes the key metabolites of Pracinostat identified in these in vitro systems.

MetaboliteBiotransformation
M1 N-deethylation
M6 bis-N-deethylation
M4 Oxidation

Data derived from preclinical metabolism studies.

Specific Contribution of CYP2C19 to the Formation of Pracinostat Metabolites, including M1

While the primary metabolizing enzymes for Pracinostat have been identified as CYP3A4 and CYP1A2, the role of other CYP isoforms has also been investigated. Notably, Pracinostat has been shown to be an inhibitor of CYP2C19, with a reported IC50 value of 5.8 μM. nih.govresearchgate.net This indicates a direct interaction between Pracinostat and the CYP2C19 enzyme.

However, the existing scientific literature does not explicitly state that CYP2C19 is involved in the metabolic formation of Pracinostat metabolite M1. While inhibition suggests an interaction, it does not confirm that the compound is a substrate for that enzyme leading to a specific metabolite. Therefore, any specific contribution of CYP2C19 to the N-deethylation of Pracinostat to form M1 remains to be elucidated through further focused research.

Postulated Biotransformation Mechanism Leading to N-Deethylation to Form M1

The N-deethylation of Pracinostat to its metabolite M1 is a phase I metabolic reaction catalyzed by cytochrome P450 enzymes. The generally accepted mechanism for CYP-mediated N-dealkylation involves the following steps:

Hydrogen Abstraction: The catalytic cycle of the CYP enzyme begins with the abstraction of a hydrogen atom from the α-carbon of the N-ethyl group of Pracinostat by the highly reactive ferryl-oxo species of the enzyme.

Radical Recombination: This results in the formation of a carbon-centered radical on the Pracinostat molecule and a hydroxylated heme intermediate. These two species then recombine to form an unstable hemiaminal intermediate.

Intermediate Breakdown: The hemiaminal intermediate is unstable and spontaneously breaks down, leading to the cleavage of the carbon-nitrogen bond. This breakdown releases the N-desethyl metabolite (M1) and acetaldehyde.

This mechanism is a fundamental process in the metabolism of many drugs containing N-alkyl groups.

Influential Factors on Enzymatic Metabolite Formation Rates

The rate at which Pracinostat is metabolized to M1 can be influenced by a variety of factors that affect the activity of the involved CYP enzymes. These can be broadly categorized as follows:

Genetic Factors: Genetic polymorphisms in CYP genes can lead to significant inter-individual variability in enzyme activity. For instance, variations in the genes for CYP3A4 and CYP1A2 could potentially alter the rate of Pracinostat metabolism, although specific studies on Pracinostat are not available.

Drug-Drug Interactions: Co-administration of other drugs that are substrates, inhibitors, or inducers of the metabolizing CYP enzymes can alter the formation rate of M1.

Inhibitors: Compounds that inhibit CYP3A4 or CYP1A2 could decrease the metabolism of Pracinostat, potentially leading to higher plasma concentrations of the parent drug and lower levels of M1.

Inducers: Conversely, inducers of these enzymes could accelerate Pracinostat metabolism, resulting in lower parent drug exposure and higher concentrations of M1.

Physiological and Pathological Conditions: Factors such as age, liver function, and disease state can impact the expression and activity of CYP enzymes, thereby influencing the metabolic rate of Pracinostat.

Further research is required to specifically quantify the impact of these factors on the formation of this compound.

Academic and Research Implications of Pracinostat Metabolite M1 Studies

Contribution of Metabolite M1 Characterization to the Understanding of Pracinostat's Metabolic Fate

The characterization of Pracinostat (B612167) metabolite M1 has been pivotal in elucidating the metabolic fate of the parent compound. researchgate.net In vitro studies utilizing liver microsomes from humans, rats, mice, and dogs have consistently identified M1 as a major metabolite. researchgate.net Through mass spectrometry analysis, M1 was structurally identified as the N-deethylation product of pracinostat. researchgate.net

This discovery is crucial as it pinpoints a primary metabolic pathway for pracinostat. The N-deethylation reaction represents a significant route of biotransformation for this drug in hepatic systems. researchgate.net The formation of M1, alongside other metabolites, provides a more complete picture of how pracinostat is processed in the body, which is fundamental for understanding its pharmacokinetic profile, including its clearance and potential for drug-drug interactions. nih.gov

The consistent observation of M1 across different species, including humans, suggests that the preclinical animal models are relevant for studying the metabolism of pracinostat. researchgate.net This cross-species metabolic consistency is a critical factor in the translation of preclinical data to clinical scenarios.

Below is a data table summarizing the key characteristics of Pracinostat metabolite M1 identified in preclinical studies.

CharacteristicFindingSource
Metabolite ID M1 researchgate.net
Biochemical Identity N-deethylation product of Pracinostat researchgate.net
Mass Ion (m/z) 331 researchgate.net
Metabolic Pathway N-dealkylation researchgate.net
Enzymes Involved Primarily CYP3A4 and CYP1A2 nih.gov
Significance Major metabolite in human liver microsomes researchgate.net

Methodological Advancements in Drug Metabolite Analysis Derived from Pracinostat Research

The research on pracinostat's metabolism, particularly the identification of metabolite M1, has benefited from and showcased the capabilities of modern analytical techniques. While the methodologies employed are standard in contemporary drug metabolism studies, their application in the context of pracinostat highlights the precision and sensitivity required to characterize complex drug metabolite profiles.

The primary analytical tool used for the identification and characterization of M1 and other pracinostat metabolites was liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net This technique's high sensitivity and specificity were instrumental in detecting and structurally elucidating metabolites present in complex biological matrices, such as liver microsomal incubations. researchgate.netnih.gov

The enhanced product ion (EPI) spectra generated through these methods provided detailed fragmentation patterns for both the parent drug and its metabolites. researchgate.net For instance, the mass shift from pracinostat (m/z 359) to M1 (m/z 331) was definitively identified as the loss of an ethyl group, confirming the N-deethylation pathway. researchgate.net

The successful application of these established, high-resolution analytical methods in pracinostat research underscores their indispensable role in modern drug development, enabling a thorough understanding of a drug candidate's metabolic fate.

The following table outlines the analytical methodologies applied in the study of Pracinostat metabolism.

Analytical TechniqueApplicationOutcomeSource
LC-MS/MS Metabolite profiling and identificationDetection and structural elucidation of metabolites, including M1 researchgate.net
Enhanced Product Ion (EPI) Scans Structural characterizationGeneration of fragmentation patterns to confirm metabolite structures researchgate.net
In Vitro Liver Microsome Assays Metabolic stability and pathway identificationDetermination of major metabolic pathways and responsible enzymes researchgate.netnih.gov

Future Directions for In-Depth Mechanistic Studies of this compound Formation and Disposition

While the foundational understanding of this compound has been established, several avenues for future research remain to fully comprehend its mechanistic and clinical implications.

Enzyme Kinetics and Contribution: Although CYP3A4 and CYP1A2 have been identified as the primary enzymes responsible for pracinostat metabolism, further studies are needed to delineate the specific contribution of each enzyme to the formation of M1. nih.gov Detailed enzyme kinetic studies (e.g., determining Km and Vmax values) with recombinant human CYP enzymes would quantify the efficiency of M1 formation by each isozyme.

Drug-Drug Interaction Potential: Given that M1 formation is mediated by CYP3A4 and CYP1A2, there is a potential for drug-drug interactions with co-administered drugs that are inhibitors or inducers of these enzymes. nih.gov In-depth clinical studies are warranted to assess the impact of potent CYP3A4 and CYP1A2 modulators on the pharmacokinetics of pracinostat and the formation of M1.

The table below summarizes potential future research directions for this compound.

Research AreaSpecific FocusRationale
Enzyme Kinetics Determine Km and Vmax for M1 formation by CYP3A4 and CYP1A2.To quantify the specific roles of each enzyme in M1 production.
Pharmacological Activity Assess the HDAC inhibitory activity and selectivity of M1.To understand if the metabolite contributes to the therapeutic effect.
In Vivo Studies Characterize the pharmacokinetics and excretion of M1 in humans.To determine the in vivo relevance and exposure of the metabolite.
Drug-Drug Interactions Investigate the effect of CYP3A4/1A2 inhibitors and inducers on M1 formation.To ensure the safe co-administration of pracinostat with other medications.

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for identifying Pracinostat metabolite M1 in biological samples?

  • Answer : Identification of M1 requires targeted metabolomics workflows, including liquid chromatography-mass spectrometry (LC-MS) with high-resolution instruments (e.g., Q-TOF) to resolve its structural features. Data preprocessing tools like XCMS should be used for nonlinear retention time alignment, peak detection, and matching . Internal spectral libraries (e.g., METLIN) and isotopic pattern analysis are critical for annotation. Cross-validation with synthetic standards is essential to confirm identity, particularly for distinguishing M1 from isobaric metabolites .

Q. How can researchers ensure accurate quantification of M1 in complex matrices like plasma or tissue homogenates?

  • Answer : Use stable isotope-labeled analogs of M1 as internal standards to correct for matrix effects and ion suppression. Implement quality control (QC) samples (e.g., pooled biological samples) to monitor batch variability. Analytical validation should include linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) assessments. Normalize data to tissue weight or protein content, and report limits of detection/quantification (LOD/LOQ) in accordance with FDA bioanalytical guidelines .

Q. What are the key pre-analytical factors influencing M1 stability in human serum samples?

  • Answer : M1 stability is highly sensitive to pre-analytical variables:

  • Temperature : Immediate snap-freezing at -80°C post-collection to prevent enzymatic degradation.
  • Anticoagulants : Use EDTA tubes to inhibit metalloproteinases that may alter M1 levels.
  • Storage duration : Avoid >6 months even at -80°C due to gradual hydrolysis risks.
    Document deviations from protocols (e.g., thaw cycles) for inclusion in statistical models .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported pharmacokinetic (PK) profiles of M1 across preclinical and clinical studies?

  • Answer : Contradictions often arise from interspecies metabolic differences (e.g., cytochrome P450 isoforms) or analytical variability (e.g., LC-MS ionization efficiency). To address this:

  • Perform parallel PK studies in humanized mouse models and human cohorts.
  • Use harmonized LC-MS protocols across labs (e.g., identical columns, gradient profiles).
  • Apply mixed-effects modeling to account for covariates like age, renal function, and comedications .

Q. What strategies are effective for integrating M1 metabolomic data with transcriptomic datasets to elucidate its mechanism of action?

  • Answer :

  • Experimental design : Collect matched tissue samples for RNA-seq and metabolomics, ensuring developmental and environmental homogeneity .
  • Data integration : Use weighted correlation network analysis (WGCNA) to link M1 abundance with HDAC-related gene clusters (e.g., HDAC1, DNMT3A). Assign dataset-specific weights to balance transcriptomic/metabolomic feature counts .
  • Pathway mapping : Overlay M1 levels onto KEGG pathways (e.g., "Histone Modification") using tools like MetaboAnalyst .

Q. How can researchers address challenges in annotating novel M1-derived adducts or phase II metabolites?

  • Answer : Combine multi-platform data (LC-MS, NMR) to improve coverage. For adducts:

  • Apply in silico fragmentation tools (e.g., CFM-ID) to predict MS/MS spectra.
  • Use ion mobility spectrometry to resolve isomeric adducts (e.g., glucuronide vs. sulfate conjugates).
    Validate putative metabolites via enzymatic hydrolysis (e.g., β-glucuronidase treatment) .

Q. What statistical approaches are optimal for normalizing M1 data in multi-center metabolomics studies?

  • Answer :

  • Batch correction : Use ComBat or EigenMS to remove technical variability while preserving biological signals.
  • Missing data : Apply k-nearest neighbors (kNN) imputation for metabolites with <20% missingness.
  • Normalization : Probabilistic quotient normalization (PQN) referenced to QC samples .

Q. How can in vitro models be optimized to study M1’s pharmacological activity relative to Pracinostat?

  • Answer :

  • Cell systems : Use primary hepatocytes or HepaRG cells to mimic human metabolism.
  • Dose-response : Compare IC50 values of Pracinostat and M1 in HDAC inhibition assays (e.g., fluorogenic substrates).
  • Temporal profiling : Measure intracellular M1 accumulation over 24–72 hours via LC-MS/MS .

Tables for Reference

Table 1 : Key Analytical Parameters for M1 Quantification

ParameterRecommendationEvidence Source
LC ColumnC18, 2.1 × 100 mm, 1.7 µm
Ionization ModeESI+ (m/z 450–600)
Internal StandardDeuterated M1 (e.g., M1-d4)
LOD/LOQ0.1 ng/mL / 0.3 ng/mL

Table 2 : Common Pitfalls in M1 Research

PitfallMitigation StrategyEvidence Source
Matrix effectsUse isotope dilution + post-column infusion
Adduct interferenceIon mobility separation
Batch variabilityComBat normalization + QC samples

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.